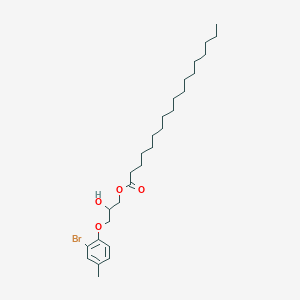
3-(2-Bromo-4-methylphenoxy)-2-hydroxypropyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-methylphenoxy)-2-hydroxypropyl octadecanoate is an organic compound that features a brominated phenoxy group, a hydroxypropyl chain, and an octadecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenoxy)-2-hydroxypropyl octadecanoate typically involves the reaction of 2-bromo-4-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with octadecanoic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylphenoxy)-2-hydroxypropyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The brominated phenoxy group can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated phenoxy compound.
Substitution: Formation of a substituted phenoxy compound with the new functional group replacing the bromine atom.
Scientific Research Applications
3-(2-Bromo-4-methylphenoxy)-2-hydroxypropyl octadecanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylphenoxy)-2-hydroxypropyl octadecanoate involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with enzymes or receptors, leading to changes in cellular processes. The hydroxypropyl chain and octadecanoate ester may also play roles in modulating the compound’s activity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenoxyacetic acid
- 2-Bromo-4-methylphenol
- 3-(2-Bromo-4-methylphenoxy)propionic acid
Uniqueness
3-(2-Bromo-4-methylphenoxy)-2-hydroxypropyl octadecanoate is unique due to its combination of a brominated phenoxy group, a hydroxypropyl chain, and an octadecanoate ester. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
62529-88-8 |
|---|---|
Molecular Formula |
C28H47BrO4 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[3-(2-bromo-4-methylphenoxy)-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C28H47BrO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(31)33-23-25(30)22-32-27-20-19-24(2)21-26(27)29/h19-21,25,30H,3-18,22-23H2,1-2H3 |
InChI Key |
JZSUNDGVADKGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC1=C(C=C(C=C1)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


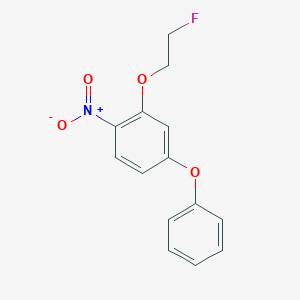
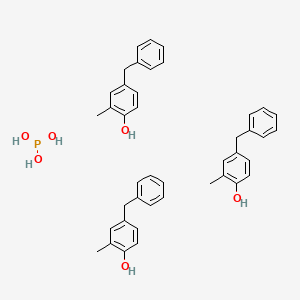
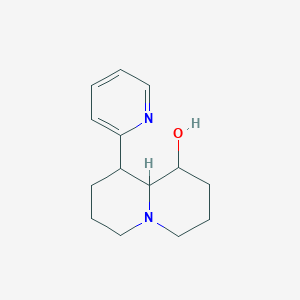
![Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate](/img/structure/B14523415.png)
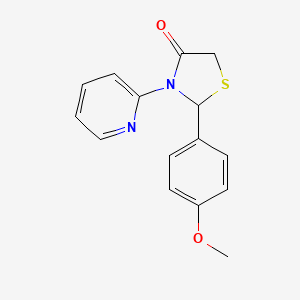
![9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14523421.png)
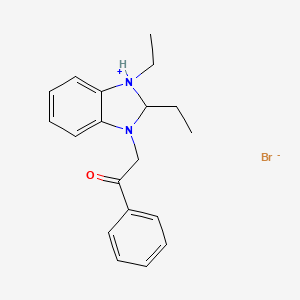
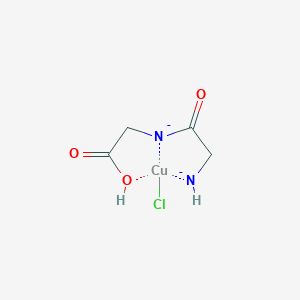
![8-Ethoxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14523425.png)
![6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523436.png)
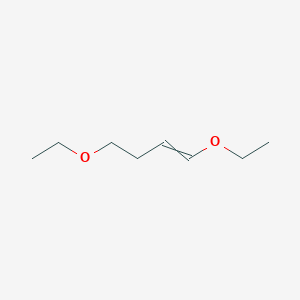
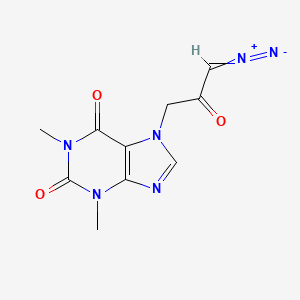
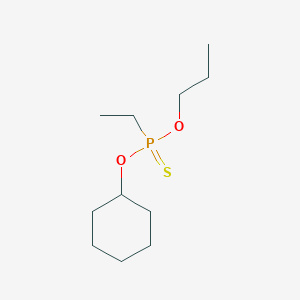
![4-methoxy-3H-imidazo[2,1-b]purine](/img/structure/B14523457.png)
